3-Benzyl-3-phenylazetidine hydrochloride

Description

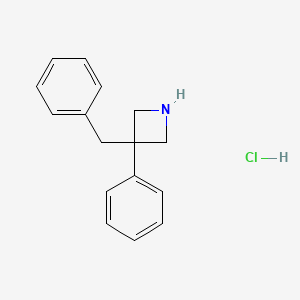

3-Benzyl-3-phenylazetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with benzyl and phenyl groups at the 3-position, along with a hydrochloride counterion. The strained azetidine ring confers unique reactivity and conformational rigidity, which can enhance binding affinity in biological systems compared to larger rings like piperidine or pyrrolidine .

Properties

IUPAC Name |

3-benzyl-3-phenylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGPYHIJPXHUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-phenylazetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with phenylacetaldehyde under acidic conditions to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-phenylazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Formation of benzyl ketones or phenyl aldehydes.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-3-phenylazetidine hydrochloride is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

- Anticancer Properties : Preliminary research indicates its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancers, with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggest it may induce apoptosis by modulating apoptotic pathways .

The compound's unique structural features enhance its stability and binding affinity to various biological targets:

- Mechanism of Action : The azetidine ring can interact with enzymes and receptors, potentially leading to significant biological effects. Its antimicrobial mechanism likely involves disruption of cell wall synthesis or inhibition of metabolic pathways .

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry reported derivatives demonstrating significant antibacterial activity against resistant bacterial strains.

- Another project highlighted its potential in activating apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins.

Industrial Applications

Beyond its research applications, this compound is also utilized in:

- Specialty Chemicals Production : It serves as a building block in synthesizing more complex molecules and polymers.

- Material Science : The compound is explored for use in coatings and other specialty materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Azetidine Cores

1-Benzhydrylazetidin-3-amine Hydrochloride

- Structure : Features a diphenylmethyl (benzhydryl) group and an amine substituent on the azetidine ring.

- The amine substituent at the 3-position introduces hydrogen-bonding capability, which may improve solubility in aqueous environments compared to the purely aromatic substituents in the target compound.

3-Benzoyl-1-methylpiperidinium Chloride

- Structure : A six-membered piperidine ring with benzoyl and methyl groups, stabilized as a hydrochloride salt.

- The benzoyl group introduces a ketone moiety, which may participate in redox reactions or serve as a hydrogen bond acceptor, unlike the inert benzyl group in the target compound.

- Applications : Used in synthetic intermediates for antipsychotic or anticonvulsant drugs .

Functional Group Comparisons

Benzyl vs. Phenylacetyl Substituents

- describes a triazole derivative with a phenylacetyl group.

Hydrochloride Salt Stability

- Hydrochloride salts of azetidine derivatives (e.g., 3-benzyl-3-phenylazetidine HCl) generally exhibit higher crystallinity and stability than free bases, as seen in memantine hydrochloride () and dosulepin hydrochloride (). This property enhances shelf life and bioavailability in pharmaceutical formulations .

Physicochemical and Pharmacological Properties

Biological Activity

3-Benzyl-3-phenylazetidine hydrochloride (CAS No. 93007-52-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both benzyl and phenyl groups enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

The compound is characterized by the following structural formula:

Synthesis

The synthesis typically involves the cyclization of benzylamine and phenylacetaldehyde under acidic conditions, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid. This method allows for the introduction of diverse aryl groups, enhancing its pharmacological profile.

This compound exhibits its biological activity by interacting with specific molecular targets, including enzymes and receptors. The azetidine ring may inhibit or modulate enzymatic activity, while the aromatic groups enhance binding affinity .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) suggests that modifications in the aromatic rings can influence its potency against specific pathogens .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity . The presence of both benzyl and phenyl groups appears to contribute to its ability to disrupt cancer cell proliferation.

Case Studies

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Benzylazetidine | Lacks phenyl group | Lower reactivity and reduced biological activity compared to this compound. |

| 3-Phenylazetidine | Lacks benzyl group | Reduced binding properties and stability compared to the target compound. |

| Azetidine | Simplest form | Minimal biological activity; lacks substituents that enhance reactivity and interaction with biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.